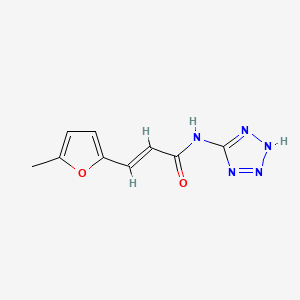

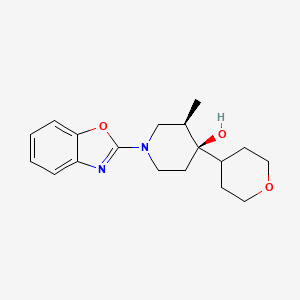

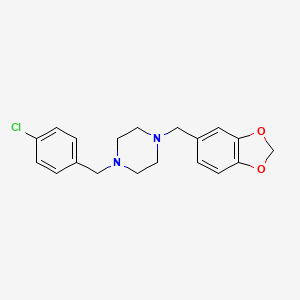

![molecular formula C16H17N3O4S B5600579 4-(acetylamino)-N-[4-(aminosulfonyl)benzyl]benzamide](/img/structure/B5600579.png)

4-(acetylamino)-N-[4-(aminosulfonyl)benzyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions aimed at introducing specific functional groups that impart desired biological or chemical properties. For instance, the synthesis of novel piperidine derivatives and their evaluation for anti-acetylcholinesterase activity involve substituting the benzamide moiety and introducing bulky groups to enhance activity (Sugimoto et al., 1990). Another approach includes the design and synthesis of compounds for inhibiting histone deacetylases, showcasing the versatility of benzamide derivatives in therapeutic applications (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of benzamide derivatives significantly influences their chemical behavior and potential applications. Studies have elucidated structures through spectroscopic techniques, X-ray crystallography, and molecular docking, providing insights into their interaction with biological targets and their molecular properties (Geetha et al., 2019).

Chemical Reactions and Properties

Benzamide compounds participate in a variety of chemical reactions, reflecting their reactivity and functional versatility. For instance, the fluorogenic reagent for thiols, 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole, demonstrates the reactivity of benzamide derivatives towards thiols, underscoring their potential in biochemical assays (Toyo’oka et al., 1989).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are determined by the molecular structure and substituent effects, with studies highlighting the impact of different functional groups on these characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with various substrates, are fundamental to understanding the behavior of benzamide derivatives in chemical and biological systems. Research has explored the reactivity of these compounds in the context of drug discovery, highlighting their potential as inhibitors of biological targets like histone deacetylases and their role in modulating biological pathways (Kraker et al., 2003).

Aplicaciones Científicas De Investigación

Histone Deacetylase Inhibition and Antitumor Activity :

- CI-994 is identified as a histone deacetylase (HDAC) inhibitor that causes histone hyperacetylation in living cells, specifically inhibiting HDAC-1 and HDAC-2. This inhibition is mechanistically related to the antitumor activity of the compound, suggesting its potential use in cancer therapy (Kraker et al., 2003).

- Another study describes the discovery of MGCD0103, a molecule similar to CI-994, as an orally active HDAC inhibitor with significant antitumor activity, highlighting the potential of such compounds in cancer treatment (Zhou et al., 2008).

Anti-Acetylcholinesterase Activity :

- Certain derivatives of benzamide, including those related to CI-994, have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds show potential as inhibitors of acetylcholinesterase, which could have implications for treating conditions like Alzheimer’s disease (Sugimoto et al., 1990).

Preclinical Antitumor Activity :

- CI-994 has shown preclinical antitumor activity against a variety of solid tumors, indicating its potential as a novel antitumor agent. The study suggests its efficacy in inducing cell kills in various cancer types, including pancreatic and colon adenocarcinomas, as well as mammary adenocarcinoma (LoRusso et al., 2004).

Anticonvulsant Screening :

- Compounds similar to CI-994 have been investigated for their anticonvulsant activities. The study explores the potential of these compounds in preventing seizures, which could be beneficial in the treatment of epilepsy (Afolabi & Okolie, 2013).

Synthesis and Characterization of Derivatives :

- A study on the synthesis of α-ketoamide derivatives related to CI-994 highlights the methods and chemical processes involved in creating these compounds. This research is crucial for understanding the structural aspects and potential modifications to improve the efficacy of such compounds (El‐Faham et al., 2013).

Cardiac Electrophysiological Activity :

- N-substituted imidazolylbenzamides, structurally similar to CI-994, have shown promising results as selective class III agents in cardiac electrophysiology. This indicates potential applications in treating cardiac arrhythmias (Morgan et al., 1990).

Treatment of Minimal Residual Disease in Leukemia :

- Acetyldinaline, a form of CI-994, has been evaluated for its efficacy in treating minimal residual disease (MRD) in leukemia. The compound shows promise in eradicating MRD without jeopardizing bone marrow transplants, indicating its potential role in leukemia treatment (el-Beltagi et al., 1993).

Propiedades

IUPAC Name |

4-acetamido-N-[(4-sulfamoylphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-11(20)19-14-6-4-13(5-7-14)16(21)18-10-12-2-8-15(9-3-12)24(17,22)23/h2-9H,10H2,1H3,(H,18,21)(H,19,20)(H2,17,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQIPIJUVMKZNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

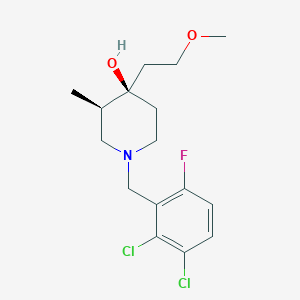

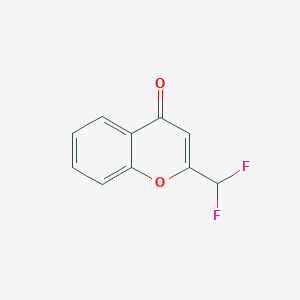

![3-ethyl-8-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600516.png)

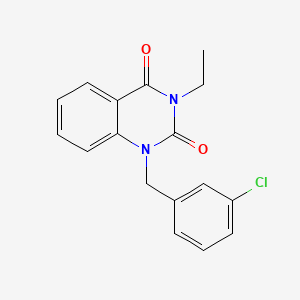

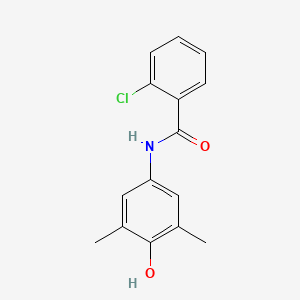

![N-[4-(aminosulfonyl)benzyl]-3-(dimethylamino)benzamide](/img/structure/B5600517.png)

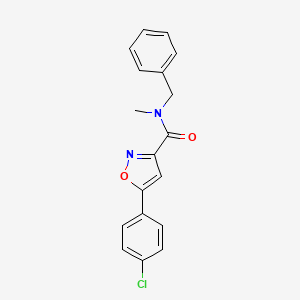

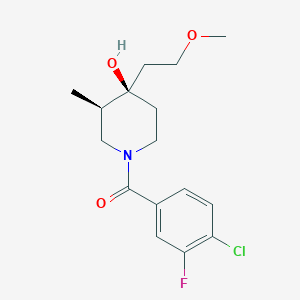

![5-(2-furyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5600550.png)

![5-(4-methylphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5600556.png)

![1-(4-methylphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5600562.png)